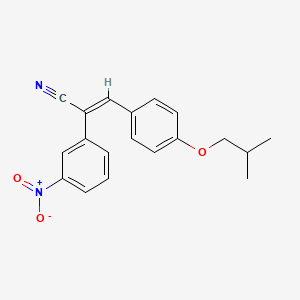
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as IBPN, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. IBPN is a yellow crystalline solid that is synthesized using various methods.
作用机制
The mechanism of action of 3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood. However, it has been proposed that this compound exerts its anti-cancer, anti-inflammatory, and anti-bacterial properties through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair. This compound has been found to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in activated macrophages. This compound has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels, resulting in improved memory and cognitive function.
实验室实验的优点和局限性
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has several advantages for lab experiments. This compound is a stable and readily available compound that can be synthesized using various methods. This compound exhibits a diverse range of applications, making it a versatile compound for research. However, this compound also has some limitations for lab experiments. This compound is a highly toxic compound that requires careful handling. This compound has low solubility in water, which can limit its use in aqueous systems. This compound has limited bioavailability, which can limit its use in vivo.
未来方向
There are several future directions for the research of 3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One future direction is the development of more efficient and sustainable synthesis methods for this compound. Another future direction is the investigation of the mechanism of action of this compound, which can provide insights into its diverse range of applications. Another future direction is the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. Another future direction is the investigation of the potential of this compound as a fluorescent probe for the detection of other metal ions. Another future direction is the investigation of the potential of this compound as a ligand for the synthesis of metal complexes for catalytic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is synthesized using various methods and exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been found to be a potent inhibitor of acetylcholinesterase and has been used as a fluorescent probe and ligand for catalytic applications. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the research of this compound, including the development of more efficient synthesis methods and the investigation of its diverse range of applications.
合成方法
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is synthesized using various methods, including Knoevenagel condensation, Michael addition, and Wittig reaction. The Knoevenagel condensation method involves the reaction between 4-isobutoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of a base, such as piperidine, to form the intermediate product. The intermediate product is then treated with acetonitrile and a base, such as sodium hydride, to form this compound. The Michael addition method involves the reaction between 4-isobutoxybenzaldehyde and nitrostyrene in the presence of a base, such as potassium carbonate, to form the intermediate product. The intermediate product is then treated with acetonitrile and a base, such as sodium hydride, to form this compound. The Wittig reaction method involves the reaction between 4-isobutoxybenzaldehyde and a phosphonium ylide, such as triphenylphosphine, to form the intermediate product. The intermediate product is then treated with acetonitrile and a base, such as sodium hydride, to form this compound.
科学研究应用
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been extensively researched for its diverse range of applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been used as a ligand for the synthesis of metal complexes for catalytic applications.
属性
IUPAC Name |
(E)-3-[4-(2-methylpropoxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(2)13-24-19-8-6-15(7-9-19)10-17(12-20)16-4-3-5-18(11-16)21(22)23/h3-11,14H,13H2,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTAHCFTAQZSMC-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)
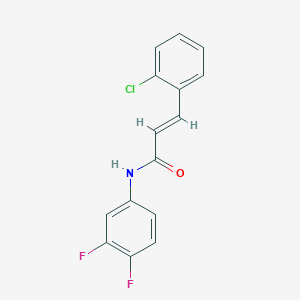
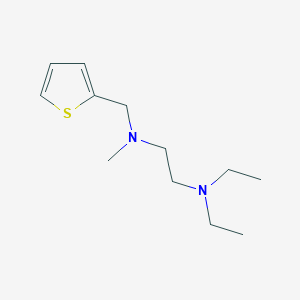
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)
![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
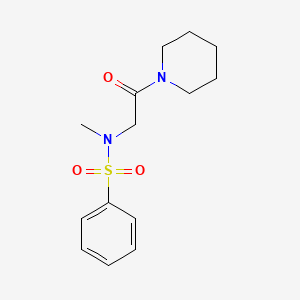
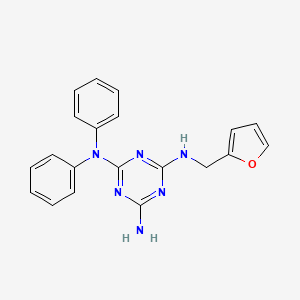
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
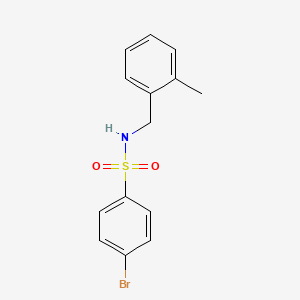
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)

![6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)